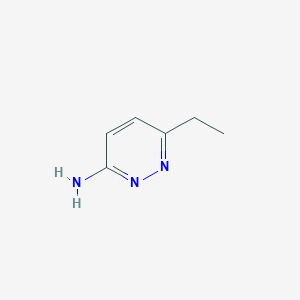

6-Ethylpyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRXNCNTXAJARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671688 | |

| Record name | 6-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-94-4 | |

| Record name | 6-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethylpyridazin 3 Amine and Its Derivatives

General Strategies for Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring is a foundational step in the synthesis of many derivatives, including 6-Ethylpyridazin-3-amine. Chemists have developed several robust methods for constructing this six-membered diazine ring system.

Aza-Diels-Alder Reactions

The Aza-Diels-Alder reaction, a variation of the classic Diels-Alder reaction, is a powerful tool for constructing nitrogen-containing six-membered rings. In the context of pyridazine synthesis, an inverse electron-demand Aza-Diels-Alder reaction can be employed. This approach typically involves the reaction of an electron-deficient diene, such as a 1,2,3-triazine (B1214393), with an electron-rich dienophile, like an alkyne derivative.

A highly regioselective method has been developed for preparing pyridazine derivatives using 1,2,3-triazines and 1-propynylamines. This reaction proceeds under neutral, metal-free conditions and offers broad substrate compatibility with high yields. The reaction is highly regioselective, favoring a specific cycloaddition mode to form the pyridazine ring. To synthesize a 6-ethyl substituted pyridazine via this method, a dienophile such as 1-butyne (B89482) could theoretically be used, which would introduce the ethyl group at the desired position on the resulting pyridazine ring.

| Diene | Dienophile | Conditions | Product Type |

| 1,2,3-Triazines | 1-Propynylamines | Neutral, Metal-Free | 6-Aryl-pyridazin-3-amines |

| Electron-deficient 1,2,3-triazines | Electron-rich Alkynes | Varies | Substituted Pyridazines |

Cyclization Reactions (e.g., Cu-Promoted 6-endo-trig Cyclizations)

Intramolecular cyclization reactions provide another efficient route to the pyridazine core. A notable example is the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. This method allows for the synthesis of 1,6-dihydropyridazines, which can be subsequently oxidized to form the aromatic pyridazine ring.

The reaction demonstrates high functional group tolerance and proceeds under mild conditions. The choice of starting β,γ-unsaturated hydrazone is critical as it dictates the substitution pattern of the final product. For the synthesis of a 6-ethylpyridazine, one would start with a hydrazone derived from a ketone bearing an ethyl group at the appropriate position relative to the carbon-carbon double bond. Optimization experiments have shown that copper(II) acetate (B1210297) in acetonitrile (B52724) at 70°C provides excellent yields.

| Starting Material | Catalyst | Product (Intermediate) | Final Product |

| β,γ-Unsaturated Hydrazones | Copper(II) acetate | 1,6-Dihydropyridazines | Pyridazines (after oxidation) |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.

For pyridazine synthesis, a one-pot, three-component reaction has been described involving the condensation of arylglyoxals, an active methylene (B1212753) compound like ethyl butyrylacetate, and hydrazine (B178648) hydrate (B1144303). This particular MCR, conducted in water, regioselectively produces substituted pyridazines. To adapt this methodology for this compound, the starting materials would need to be carefully selected to incorporate the ethyl and amino functionalities. For instance, a β-keto ester containing a propyl group could potentially yield a 3-ethylpyridazine (B2470544) derivative upon cyclization.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

| Arylglyoxals | Ethyl butyrylacetate | Hydrazine hydrate | Water | Ethyl 6-aryl-3-propylpyridazine-4-carboxylates |

| Aldehyde | Malononitrile | Thiophenol | Zn(II) or Cd(II) MOFs | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles |

Unexpected C-C Bond Cleavage Routes

Novel synthetic routes can sometimes emerge from unexpected reaction pathways. A metal-free approach to synthesizing 3,6-diarylpyridazines and 6-arylpyridazin-3-ones has been developed based on an unexpected carbon-carbon bond cleavage. This reaction utilizes simple and commercially available 1,3-dicarbonyl compounds and methyl ketones with hydrazine hydrate as a nucleophilic agent, leading to efficient deacylation and cyclization.

The reaction scope is broad, accommodating a variety of electronic and steric properties on the starting materials. While the reported examples focus on aryl-substituted products, the underlying mechanism involving intermediate formation, intramolecular cyclization, and nucleophilic attack suggests that appropriately substituted non-aromatic ketones could potentially be used to generate alkyl-substituted pyridazines like 6-ethylpyridazine.

| Substrate 1 | Substrate 2 | Reagent | Conditions | Product Type |

| 1,3-Dicarbonyl Compounds | Methyl Ketones | Hydrazine hydrate | t-BuOH, reflux | 3,6-Diarylpyridazines |

| β-Keto Esters | Methyl Ketones | Hydrazine hydrate | t-BuOH, reflux | 6-Arylpyridazin-3-ones |

Directed Functionalization of the Pyridazine Core for this compound Scaffolds

An alternative and more direct strategy for synthesizing this compound involves starting with a pre-formed pyridazine ring and introducing the required functional groups through subsequent reactions. A common and effective approach is the amination of a halogenated pyridazine precursor.

Amination Pathways for 3-Chloropyridazines

The synthesis of 3-aminopyridazines can be efficiently achieved through the nucleophilic substitution of a chlorine atom on the pyridazine ring. This pathway first requires the synthesis of the precursor, 3-chloro-6-ethylpyridazine (B1612273). This intermediate can be prepared from commercially available 3,6-dichloropyridazine (B152260) via a cross-coupling reaction, such as a Suzuki or Grignard reaction, to selectively introduce the ethyl group at the 6-position.

Once 3-chloro-6-ethylpyridazine is obtained, the final step is the introduction of the amino group at the 3-position. This is typically accomplished by reacting the chloropyridazine with ammonia (B1221849) or an ammonia equivalent. The reaction of 3,6-dichloropyridazine with ammonia in the presence of a water-soluble polyether has been described as a method to produce 3-amino-6-chloropyridazine (B20888). A similar nucleophilic aromatic substitution can be applied to 3-chloro-6-ethylpyridazine. The reaction involves heating the substrate with a source of ammonia, often in a sealed vessel, to displace the chloro group and yield the target molecule, this compound.

| Precursor | Reagent | Conditions | Product |

| 3,6-Dichloropyridazine | Ammonia, Water-soluble polyether | Heating | 3-Amino-6-chloropyridazine |

| 3-Chloro-6-ethylpyridazine | Ammonia | Heating in a sealed tube | This compound |

| 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder | Methanol, 160°C | 3-Amino-6-methoxypyridazine |

This directed functionalization strategy offers a clear and often high-yielding route to the specifically substituted target compound, leveraging the well-established chemistry of halogenated pyridazines.

Palladium Cross-Coupling Reactions (PCCR)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the pyridazine ring. jocpr.comnih.gov The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of aryl- and heteroaryl-substituted pyridazines. jocpr.com

For instance, a common precursor such as 3-amino-6-chloropyridazine can be coupled with a range of aryl or vinyl boronic acids to yield 6-substituted-pyridazin-3-amine derivatives. researchgate.netresearchgate.net To synthesize the target compound, this compound, one could envision a Suzuki coupling between 3-amino-6-chloropyridazine and an ethylboronic acid derivative, or a Negishi-like coupling using an organozinc reagent. sigmaaldrich.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized ligands like BrettPhos or RuPhos, which offer broad scope and high efficiency. researchgate.netrsc.org

Table 1: Examples of Palladium Cross-Coupling Reactions on Pyridazine Cores

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| 3-Amino-6-chloropyridazine | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Amino-6-arylpyridazine |

| 3-Amino-6-chloropyridazine | Ethylboronic acid | Pd catalyst, Ligand, Base | This compound |

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as pyridazine. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a substituent by replacing a hydrogen atom, typically ortho or para to an activating group like a nitro group. wikipedia.org The mechanism involves the addition of a nucleophile (a carbanion carrying a leaving group) to the aromatic ring, followed by a base-induced β-elimination to restore aromaticity. nih.govacs.org

For pyridazine derivatives, VNS can be used to introduce alkyl groups. For example, the reaction of a 3-substituted pyridazine with a carbanion like chloromethyl phenyl sulfone in the presence of a strong base can lead to the introduction of a phenylsulfonylmethyl group at the C-4 position. rsc.org Subsequent chemical manipulation of this introduced group could potentially lead to the desired ethyl substituent. The VNS reaction offers a direct route for C-H alkylation, bypassing the need for pre-functionalized halogenated substrates. organic-chemistry.orgnih.gov

Halogenation and Metalation/Alkylation Strategies

Halogenation provides key intermediates for further functionalization, often through metal-catalyzed cross-coupling reactions. The direct halogenation of pyridines and related heterocycles can be challenging to control regioselectively, but specific methods have been developed. chemrxiv.org Once a halogen, such as bromine or chlorine, is installed at a specific position (e.g., C-6), it serves as a handle for introducing other groups.

Alternatively, directed ortho-metalation (DoM) is a strategy that uses a directing group to deprotonate a specific C-H bond with a strong base (e.g., an organolithium reagent), creating a nucleophilic center on the ring. researchgate.net This metalated intermediate can then be quenched with an electrophile, such as an ethyl halide (e.g., iodoethane), to install the alkyl group. For a pyridazine ring, an amino group could potentially direct metalation to an adjacent position, providing a pathway for alkylation.

Introduction of Specific Substituents (e.g., Bromo, Iodo, Nitro, Cyano, Methyl) at the Pyridazine Ring

The introduction of various functional groups onto the pyridazine ring is crucial for modifying the molecule's properties and for providing synthetic handles for further derivatization. researchgate.net

Halogens (Bromo, Iodo): As mentioned, halogenation is a key step for enabling subsequent cross-coupling reactions. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are commonly used. nih.gov

Nitro Group: Nitration of pyridazine can be achieved using standard nitrating agents. The nitro group is a strong electron-withdrawing group that can activate the ring for nucleophilic substitution reactions like VNS. nih.gov

Cyano Group: A cyano group can be introduced through various methods, including nucleophilic substitution of a halogen with a cyanide salt or through Sandmeyer-type reactions on an amino precursor.

Methyl Group: Methyl groups can be introduced via cross-coupling reactions (e.g., Suzuki coupling with methylboronic acid) or via VNS using appropriate carbanion precursors. researchgate.net

The strategic placement of these substituents significantly influences the reactivity and regioselectivity of subsequent transformations. researchgate.net

Functionalization from Pyridazin-3-one Precursors

Pyridazin-3-one derivatives are versatile intermediates in the synthesis of substituted pyridazines. mdpi.com They can be prepared through the condensation of 1,4-dicarbonyl compounds with hydrazine. researchgate.netwikipedia.org The pyridazinone core can then be functionalized in several ways. For example, the oxygen can be converted into a better leaving group, such as a triflate or a halide (e.g., by treatment with POCl₃), which can then be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions to introduce substituents at the 3-position. researchgate.net Furthermore, the ring itself can be functionalized at other positions before or after the conversion of the ketone. mdpi.com

Table 2: General Functionalization Pathway from Pyridazin-3-one

| Precursor | Reagent | Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|---|

| 6-Ethylpyridazin-3-one | POCl₃ | 3-Chloro-6-ethylpyridazine | Amination (NH₃) | This compound |

Synthetic Approaches to the Amino Group of this compound

The primary amino group of this compound is itself a site for further chemical modification, allowing for the synthesis of a wide range of secondary and tertiary amine derivatives.

Alkylation Reactions of Amines to Form Secondary and Tertiary Amines

The direct alkylation of primary amines with alkyl halides is a fundamental method for synthesizing secondary and tertiary amines. wikipedia.org However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of products, including the tertiary amine and even the quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often employed. These can include:

Using a large excess of the primary amine to favor the mono-alkylated product.

Employing alternative alkylating agents or reaction conditions that minimize overalkylation.

Utilizing protecting group strategies, where the amine is first converted to a less reactive derivative (e.g., a sulfonamide), alkylated, and then deprotected. youtube.com

Another powerful approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method provides a more controlled pathway to secondary and tertiary amines. For modifying the 3-amino group of 6-ethylpyridazine, palladium-catalyzed Buchwald-Hartwig amination offers a highly versatile and controlled method for forming N-aryl or N-alkyl bonds, coupling the primary amine with aryl or alkyl halides. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridazine |

| 3-Amino-6-chloropyridazine |

| N-Bromosuccinimide (NBS) |

| N-Iodosuccinimide (NIS) |

| Palladium(II) chloride |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| BrettPhos |

| RuPhos |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) |

| Phosphorus oxychloride (POCl₃) |

| Pyridazin-3-one |

| 6-Ethylpyridazin-3-one |

| 3-Chloro-6-ethylpyridazine |

| 6-Ethylpyridazin-3-yl triflate |

Acylation Reactions for Amide Formation

The primary amino group of this compound serves as a key functional handle for derivatization, most notably through acylation to form a stable amide bond. This transformation is fundamental in medicinal chemistry for modifying the properties of a parent amine. The reaction typically involves the nucleophilic attack of the 3-amino group on an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated in situ with coupling reagents. nih.gov

For instance, the reaction of a 3-aminopyridazine (B1208633) derivative with an acid anhydride, like acetic anhydride, proceeds by nucleophilic acyl substitution to yield the corresponding N-acetylated pyridazine. nih.gov This type of reaction is generally high-yielding and can be performed under relatively mild conditions. A typical procedure involves heating the amine with the acylating agent, sometimes in a suitable solvent or neat. nih.gov

The general scheme for the acylation of this compound is as follows:

This compound + R-CO-L → N-(6-ethylpyridazin-3-yl)acetamide + H-L (where R-CO-L is an acylating agent, e.g., acyl chloride (L=Cl) or anhydride (L=O-CO-R))

While routine amide couplings are well-established, reactions involving electron-deficient amines can be sluggish. nih.gov In such cases, modern coupling reagents are employed to facilitate the reaction. A convenient protocol for amide bond formation for electron-deficient amines utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is effective for a range of functionalized amide derivatives. nih.gov

Table 1: Examples of Acylation Reactions on Aminopyridazine Scaffolds

| Amine Substrate | Acylating Agent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride | N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] nih.govnih.govacs.orgtriazin-4(1H)-amine | Reflux for 2 hours | 46% | nih.gov |

| Various 3-aminopyridazine derivatives | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | Substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines | Reflux in acetic acid with sodium acetate | Good yields | semanticscholar.org |

Photocatalytic α-Functionalization of Amines

Photocatalytic methods offer a mild and atom-economical approach to functionalize C-H bonds, which are typically unreactive. nih.gov For a molecule like this compound, this presents opportunities for selective modification at the ethyl group, specifically at the α-carbon adjacent to the pyridazine ring. Visible-light photoredox catalysis can generate radical intermediates under ambient conditions, enabling novel bond formations. ijsrch.comcolab.ws

The general mechanism for α-amino functionalization involves the photocatalyst, upon irradiation, accepting an electron from the amine substrate to form an ammonium radical cation. nih.gov Subsequent loss of a proton generates a neutral α-amino radical, which can then engage in further reactions. nih.gov However, for this compound, the more relevant pathway is the functionalization of the benzylic-like C-H bonds of the ethyl group.

Visible-light-mediated strategies have been successfully employed for the selective C-H bromination of alkylarenes using an Iridium-based photocatalyst. ijsrch.com This process proceeds via a radical mechanism where C-H bond cleavage is the rate-determining step. ijsrch.com Such a strategy could be applied to selectively functionalize the ethyl group of this compound at the benzylic position, introducing a handle for further diversification. A key advantage of photocatalysis is that the regioselectivity of the C-H functionalization can often be controlled by tuning the reaction conditions, such as the catalyst, solvent, or additives. nih.gov

Modular Oxidation Protocols for Aminated Stereotriads

The synthesis of complex molecules containing aminated stereotriads—three contiguous stereodefined carbon atoms—is a significant challenge in organic chemistry. nih.gov These motifs are prevalent in many biologically active compounds. nih.gov While not a direct synthesis of this compound, modular oxidation protocols represent an advanced strategy that could be envisioned for the synthesis of complex, chiral derivatives.

One such protocol uses a rhodium-catalyzed intramolecular conversion of a substituted allene (B1206475) into a strained bicyclic methylene aziridine (B145994) intermediate. nih.govnih.gov This reactive intermediate can be further elaborated, often in a one-pot sequence, to generate a triply functionalized amine. nih.gov A crucial aspect of this methodology is the effective transfer of axial chirality from the allene precursor to point chirality in the final stereotriad product. nih.govnih.gov This strategy allows for the modular and stereoselective construction of densely functionalized amines, providing a powerful tool for building molecular complexity. nih.gov

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving specific substitution patterns on the pyridazine ring is a central challenge in its synthesis. For this compound, regioselectivity dictates the precise placement of the ethyl group at the C6 position and the amino group at the C3 position.

A highly regioselective and sustainable method for preparing 6-substituted-pyridazin-3-amines is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. organic-chemistry.org One iteration of this approach involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions. organic-chemistry.orgacs.org The reaction demonstrates high functional group compatibility and proceeds with a favored C5/N2 cycloaddition mode, leading to the desired pyridazine isomer in high yields. organic-chemistry.org By selecting a 1,2,3-triazine and an appropriately substituted alkyne, this method can provide direct, controlled access to the 3,6-disubstituted pyridazine core. organic-chemistry.org

Another powerful IEDDA strategy involves the reaction of 1,2,4,5-tetrazines with alkynyl sulfides. rsc.org This approach also provides trisubstituted pyridazines with high regioselectivity. rsc.org The choice of reactants is critical; for example, the reaction of a tetrazine with an aliphatic alkyne can be challenging to control, whereas alkynyl sulfides or aromatic alkynes can offer excellent regioselectivity. organic-chemistry.orgrsc.org

Stereochemical control is not relevant for the synthesis of achiral this compound itself. However, it becomes paramount when synthesizing chiral derivatives, such as those discussed in the context of aminated stereotriads. nih.gov Methodologies that can transfer existing chirality, such as from an axially chiral allene to a point-chiral center, are at the forefront of stereocontrolled synthesis. nih.gov

Green Chemistry and Sustainable Synthesis Methodologies

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and sustainable practices. The synthesis of pyridazine derivatives has benefited from the application of green chemistry principles, including the use of safer solvents, catalyst-free conditions, and alternative energy sources. nih.gov

Metal-free protocols, such as the aza-Diels-Alder reaction between triazines and propynylamines, represent a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org Furthermore, performing reactions in water, where possible, avoids the use of volatile and often toxic organic solvents. nih.gov Three-component condensation reactions in water have been developed for the green synthesis of pyridazines, highlighting the move towards more environmentally friendly procedures. nih.gov

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a powerful green chemistry tool that accelerates chemical reactions through acoustic cavitation. semanticscholar.org This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often milder reaction conditions. nih.govorientjchem.org

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Ultrasound Method (Time) | Ultrasound Method (Yield) | Reference |

|---|---|---|---|---|---|

| Synthesis of bis-pyrimidines | 2.5 hours | 72-73% | 35 minutes | 82-84% | nih.gov |

| Cyclocondensation for fused pyrimidines | 4 hours (reflux) | ~75% | 45 minutes | ~85% (10% increase) | nih.gov |

| Synthesis of pyrazoline derivatives | Not specified | 64-82% | 25 minutes | 48% (for specific derivative 6) | nih.gov |

Chemical Reactivity of 6 Ethylpyridazin 3 Amine and Its Derivatives

Reactivity Profile of the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, exhibits unique reactivity that distinguishes it from benzene (B151609) and other heterocyclic systems.

Electron-Deficient Character and its Impact on Reactivity

The pyridazine ring is characterized as a π-deficient aromatic system. researchgate.net This electron deficiency arises from the presence of the two highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect on the ring's carbon atoms. blumberginstitute.orgnih.gov This withdrawal of electron density deactivates the ring, making it significantly less susceptible to attack by electrophiles compared to carbocyclic aromatic compounds like benzene. researchgate.net The reduced electron density at the carbon atoms means the ring is less capable of stabilizing the positive charge that develops in the intermediate of an electrophilic aromatic substitution reaction.

Patterns of Reactivity with Electrophilic and Nucleophilic Reagents

Electrophilic Substitution: Due to the ring's electron-deficient nature and the fact that the highest occupied molecular orbitals (HOMOs) are often not π orbitals, electrophilic aromatic substitution on the pyridazine ring is generally difficult and requires harsh reaction conditions. researchgate.net When such reactions do occur, the electrophile is directed to positions that are least deactivated. Furthermore, under acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the basic ring nitrogens can be protonated, further increasing the ring's deactivation. firsthope.co.in

Nucleophilic Substitution: Conversely, the electron-deficient character of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). firsthope.co.in Nucleophiles readily attack the carbon atoms of the ring, particularly those positioned ortho and para to the electron-withdrawing nitrogen atoms. The reaction typically proceeds via an addition-elimination mechanism (SNAr), where the nucleophile adds to the ring to form a stable intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. In some cases, reactions with powerful nucleophiles like amide ions can proceed through complex mechanisms involving ring-opening and re-closure, known as the SN(ANRORC) mechanism. wur.nl

| Reagent Type | Reactivity Level | Governing Factor | Typical Positions of Attack |

|---|---|---|---|

| Electrophiles | Low | π-deficient character, ring deactivation | Positions of highest electron density (meta-like) |

| Nucleophiles | High | π-deficient character, ring activation | Positions of lowest electron density (ortho/para to N) |

Reactivity of the Amino Functionality in 6-Ethylpyridazin-3-amine

The amino (-NH2) group at the 3-position of the pyridazine ring possesses a lone pair of electrons on the nitrogen atom, which is central to its chemical reactivity.

Nucleophilic Character and Reaction Mechanisms

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. youtube.comlibretexts.org This allows this compound to participate in reactions where it attacks electron-deficient centers. The nucleophilicity of primary amines like this one is generally greater than that of ammonia (B1221849) due to the electron-donating nature of the attached group. masterorganicchemistry.com It can readily participate in nucleophilic substitution reactions, for example, by attacking an electrophilic carbon atom and displacing a leaving group in an SN2 reaction mechanism. youtube.com

Basic Properties and Protonation Equilibria

The amino group's lone pair of electrons also confers basic properties to the molecule, allowing it to act as a Brønsted-Lowry base by accepting a proton. libretexts.org The basicity of the exocyclic amino group is influenced by its electronic communication with the pyridazine ring. While the ring itself is electron-withdrawing, which can decrease the basicity of the amino group by delocalizing the lone pair, 3-aminopyridazines are known to be relatively basic compounds. blumberginstitute.org The protonation can occur at either the exocyclic amino nitrogen or one of the ring nitrogens, leading to different conjugate acids. The position of protonation depends on the relative basicities of the different nitrogen atoms, which can be quantified by their respective pKa values (of the conjugate acids).

| Factor | Effect on Basicity | Reason |

|---|---|---|

| Nitrogen Lone Pair | Increases | Available for protonation. libretexts.org |

| Hybridization (sp2) | Decreases | Lone pair has more s-character, is held more tightly than in sp3 amines. masterorganicchemistry.com |

| Resonance with Pyridazine Ring | Decreases | Delocalization of the lone pair into the π-system makes it less available. masterorganicchemistry.com |

| Ring Nitrogens | Competing Basic Sites | The ring nitrogens are also basic and can be protonated. |

Reactions with Carbonyl Compounds (e.g., Imine Formation)

As a primary amine, this compound undergoes characteristic condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon. libretexts.org The initial addition is followed by the elimination of a water molecule, typically under weak acid catalysis, to yield the C=N double bond of the imine. youtube.com The weak acid is crucial as a strong acid would fully protonate the amine, rendering it non-nucleophilic. youtube.com This reaction is a cornerstone of the reactivity of primary amines and is widely used in organic synthesis.

Transformations and Derivatization Strategies for this compound Scaffolds

The this compound scaffold possesses multiple reactive sites, including the two nitrogen atoms of the pyridazine ring and the exocyclic amino group, making it a versatile precursor for various chemical transformations. Derivatization strategies often focus on leveraging the nucleophilicity of these nitrogen atoms to introduce new functional groups and build more complex molecular architectures. Key transformations include alkylation to form charged species and subsequent elimination reactions to create new unsaturated systems.

Quaternary Ammonium (B1175870) Salt Formation

The formation of quaternary ammonium salts from amine-containing scaffolds is a fundamental transformation in organic synthesis. nih.govscienceinfo.com This process, known as quaternization, typically involves the reaction of a tertiary amine with an alkyl halide in what is known as the Menschutkin reaction. nih.gov In the case of this compound and its derivatives, the nitrogen atoms within the pyridazine ring and at the exocyclic amino group are potential sites for alkylation.

The nitrogen atoms of the pyridazine ring are generally nucleophilic and can react with electrophilic reagents such as alkyl halides to form pyridazinium salts. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The process involves the direct alkylation of one of the ring nitrogens, resulting in a positively charged heterocyclic system. The choice of alkylating agent (e.g., methyl iodide, ethyl bromide) determines the nature of the alkyl group introduced onto the nitrogen atom. quora.com Under conditions of exhaustive alkylation, using an excess of the alkylating agent, it is possible to form quaternary ammonium salts from primary, secondary, or tertiary amines. libretexts.org For the this compound scaffold, this could lead to poly-alkylation.

The general reaction for the formation of a pyridazinium salt from a 6-substituted-pyridazin-3-amine derivative can be represented as follows:

Table 1: Representative Quaternary Ammonium Salt Formation This table illustrates the general reaction for forming pyridazinium salts from 6-substituted-pyridazin-3-amine derivatives based on established alkylation principles.

| Substrate | Alkylating Agent | Reaction Conditions | Product |

| This compound | Methyl Iodide (CH₃I) | Inert solvent (e.g., Acetonitrile), Room Temperature | 3-Amino-6-ethyl-1-methylpyridazin-1-ium iodide |

| N,N-Dimethyl-6-ethylpyridazin-3-amine | Ethyl Bromide (CH₃CH₂Br) | Heating in solvent (e.g., THF) | 3-(Dimethylamino)-6-ethyl-1-ethylpyridazin-1-ium bromide |

Elimination Reactions (e.g., Hofmann Elimination)

Quaternary ammonium salts derived from this compound can undergo elimination reactions, most notably the Hofmann elimination. libretexts.org This reaction sequence provides a method for converting an amine into an alkene. tcichemicals.combyjus.com The process requires the amine to be a good leaving group, which is achieved by its conversion into a quaternary ammonium salt. chemistrysteps.com

The classical Hofmann elimination involves a two-step procedure:

Exhaustive Methylation: The amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.comwikipedia.org

Elimination: The iodide salt is then treated with silver oxide (Ag₂O) and water to generate the corresponding quaternary ammonium hydroxide. chemistrysteps.commasterorganicchemistry.com Upon heating, this intermediate undergoes an E2 elimination reaction to form an alkene, water, and a tertiary amine as the leaving group. masterorganicchemistry.com

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule. byjus.com The reaction preferentially forms the least substituted (least stable) alkene. wikipedia.org This outcome is attributed to the steric bulk of the trialkylamine leaving group (-NR₃⁺). wikipedia.orgmasterorganicchemistry.com The base (hydroxide) preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the "Hofmann product". chemistrysteps.commasterorganicchemistry.com

For a derivative of this compound, this reaction would be applicable if an alkyl substituent on the pyridazinium nitrogen possesses at least one β-hydrogen. For instance, if the nitrogen of the pyridazine ring is quaternized with an ethyl group, heating with a strong base could lead to the elimination of ethene. The reaction involving the ethyl group at the C6 position is not a direct Hofmann elimination, as it is not attached to a quaternary ammonium center. However, if a derivative contains a suitable N-alkyl group, the principles of Hofmann elimination apply.

Table 2: Representative Hofmann Elimination Reaction This table illustrates a hypothetical Hofmann elimination of a quaternary ammonium salt derived from a pyridazine scaffold.

| Quaternary Ammonium Hydroxide Substrate | Reaction Conditions | Major Alkene Product (Hofmann Product) | Tertiary Amine Leaving Group |

| 3-Amino-6-ethyl-1-ethylpyridazin-1-ium hydroxide | Heat (Δ) | Ethene (CH₂=CH₂) | 3-Amino-6-ethylpyridazine |

| 1-(sec-Butyl)-3-amino-6-ethylpyridazin-1-ium hydroxide | Heat (Δ) | But-1-ene | 3-Amino-6-ethylpyridazine |

Computational Chemistry and Modeling of 6 Ethylpyridazin 3 Amine

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the detailed study of 6-Ethylpyridazin-3-amine's electronic landscape, providing insights into its stability and reactive nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests high polarizability and reactivity, whereas a large gap indicates a more stable and less reactive molecule. mdpi.compmf.unsa.ba This analysis helps explain the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org

Specific energy values for the HOMO, LUMO, and the energy gap of this compound would be determined through DFT calculations. However, detailed research findings presenting these specific values for this compound have not been identified in publicly available literature.

Table 1: Theoretical HOMO-LUMO Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: Specific computational data for this compound is not available in the cited sources. This table serves as a template for how such data would be presented.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. wolfram.com Different colors on the MEP surface indicate various charge potentials: red typically signifies regions of negative electrostatic potential (rich in electrons and attractive to electrophiles), while blue represents areas of positive potential (electron-poor and attractive to nucleophiles). researchgate.netresearchgate.net Green denotes regions of neutral potential. An MEP map of this compound would reveal the electron-rich nitrogen atoms of the pyridazine (B1198779) ring and the amino group, which are likely sites for electrophilic attack and hydrogen bonding. uni-muenchen.de Although MEP is a standard computational analysis, a specific MEP map for this compound has not been found in published literature.

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can model the behavior of this compound in various environments, such as in solution or interacting with a biological target like a protein. researchgate.net By simulating these complex systems, researchers can observe how the molecule interacts with its surroundings, its conformational changes, and the stability of its binding to a receptor. researchgate.netmdpi.com MD simulations are particularly valuable in drug discovery for assessing the stability of a ligand-protein complex. researchgate.net While MD simulations have been applied to other pyridazine derivatives, specific studies detailing the simulation of this compound in complex systems are not currently available.

In Silico Prediction of Molecular Attributes

In silico methods encompass a wide range of computational tools used to predict the properties of molecules, such as their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). semanticscholar.org These predictive models can estimate attributes like solubility, lipophilicity (logP), and potential for binding to various biological targets. semanticscholar.orgrsc.org For this compound, in silico tools could be used to predict its drug-likeness and potential bioactivity scores for different receptors, guiding further experimental research. mdpi.com While these predictive tools are widely used for novel compounds, specific published reports on the comprehensive in silico attribute prediction for this compound were not identified.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) Predictions (Methodological Focus)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a crucial step in evaluating a compound's drug-likeness. researchgate.netresearchgate.net Computational approaches to predict these properties for a molecule like this compound fall into two main categories: data-based and structure-based methods. researchgate.net

Data-based approaches utilize statistical models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), to find correlations between a molecule's structural descriptors and its ADME-Tox properties. researchgate.net These methods rely on large datasets of known compounds to train machine learning algorithms, including neural networks and support vector machines. researchgate.netpurdue.edu For this compound, this would involve calculating a series of 2D and 3D molecular descriptors (e.g., molecular weight, logP, polar surface area) from its chemical structure. These descriptors are then fed into the trained models to predict outcomes for properties like human intestinal absorption (HIA), potential to cause drug-induced liver injury (DILI), or carcinogenicity. purdue.edu

Structure-based methods use three-dimensional structural information and quantum mechanics to simulate the interactions that govern ADME-Tox properties. researchgate.net These can be more computationally intensive but provide a deeper understanding of the underlying molecular mechanisms. The accuracy of any ADME-Tox prediction is assessed through an analysis of the model's applicability domain and the similarity of the query molecule to the compounds in the training dataset. nih.gov

Below is a table representing typical ADME-Tox parameters that would be computationally predicted for this compound.

| Property | Predicted Value | Methodological Approach | Significance |

| Molecular Weight | < 500 g/mol | Calculation from Structure | Adherence to Lipinski's Rule of Five for oral bioavailability. researchgate.netnih.gov |

| LogP (Lipophilicity) | < 5 | QSPR Models (e.g., ClogP) | Measures partitioning between lipid and aqueous phases, affecting absorption and distribution. researchgate.netnih.gov |

| Hydrogen Bond Donors | ≤ 5 | Structural Analysis | Influences solubility and membrane permeability. researchgate.netnih.gov |

| Hydrogen Bond Acceptors | < 10 | Structural Analysis | Affects binding and solubility. researchgate.netnih.gov |

| Water Solubility (LogS) | -6.5 < LogS < -0.5 | QSPR Models | Crucial for absorption and distribution. nih.gov |

| Human Intestinal Absorption | High | Machine Learning Classifier | Predicts the extent of absorption from the gut. purdue.edu |

| Carcinogenicity | Non-carcinogen | Machine Learning Classifier | Early toxicity flag based on structural alerts and model predictions. purdue.edu |

Bioavailability Index Prediction (Methodological Focus)

Oral bioavailability is a key determinant of a drug's efficacy and is influenced by a compound's physicochemical properties. Computational tools like SwissADME can generate a "bioavailability radar," which provides a graphical representation of a molecule's drug-likeness based on six key parameters. researchgate.net This method offers a rapid, visually intuitive assessment of a compound's suitability for oral administration.

The prediction for this compound would involve calculating the following properties from its structure:

LIPO (Lipophilicity): XLOGP3 value between -0.7 and +5.0.

SIZE (Molecular Weight): Grams per mole between 150 and 500.

POLAR (Polarity): Total Polar Surface Area (TPSA) between 20 and 130 Ų.

INSOLU (Insolubility): LogS value not greater than 6.

INSATU (Insaturation): Fraction of sp³ hybridized carbons not less than 0.25.

FLEX (Flexibility): Number of rotatable bonds not exceeding 9.

The resulting radar plot would show how this compound fits within the ideal range for each property, with the colored zone representing the optimal physicochemical space for oral bioavailability.

| Parameter | Property | Ideal Range | Significance |

| LIPO | Lipophilicity (XLOGP3) | -0.7 to +5.0 | Governs permeability across biological membranes. |

| SIZE | Molecular Weight ( g/mol ) | 150 to 500 | Affects diffusion and transport across barriers. |

| POLAR | Total Polar Surface Area (Ų) | 20 to 130 | Influences membrane permeability and solubility. |

| INSOLU | Insolubility (LogS) | > -6 | A measure of the compound's solubility in water. |

| INSATU | Insaturation (Fraction Csp³) | ≥ 0.25 | Relates to compound planarity and interaction potential. |

| FLEX | Flexibility (Rotatable Bonds) | ≤ 9 | Affects conformational adaptability and binding entropy. |

Structural Similarity Analysis (e.g., Tanimoto Coefficient)

Structural similarity analysis is a cornerstone of ligand-based drug design, operating on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov The Tanimoto coefficient is one of the most widely used metrics for quantifying this similarity. nih.govresearchgate.net

The methodology involves representing the chemical structures of this compound and a reference compound as binary vectors known as molecular fingerprints (e.g., MACCS or PubChem fingerprints). nih.gov Each bit in the fingerprint corresponds to the presence (1) or absence (0) of a specific chemical substructure. The Tanimoto coefficient is then calculated as the ratio of the number of shared features (intersection) to the total number of features present in either molecule (union). nih.gov

A Tanimoto score ranges from 0 (no similarity) to 1 (identical). This analysis is crucial for identifying known compounds with similar structures to this compound, which can provide clues about its potential biological targets, mechanism of action, or off-target effects. The choice of fingerprint and the handling of related fingerprint features can influence the resulting similarity score. nih.gov

The table below illustrates a hypothetical similarity search for this compound against a database of known compounds.

| Reference Compound | Tanimoto Coefficient | Potential Implication |

| Pyridazine Derivative A | 0.85 | High structural similarity suggests potential for similar biological targets or pathways. |

| Known Kinase Inhibitor B | 0.72 | Moderate similarity may indicate a potential for kinase inhibition activity. |

| Unrelated Compound C | 0.31 | Low similarity suggests different biological activity. |

Computational Insights into Ligand-Target Interactions

Understanding how a ligand like this compound interacts with a specific protein target at the molecular level is fundamental to rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions. semanticscholar.orgmdpi.commdpi.com

Molecular Docking is a method used to predict the preferred binding orientation of a ligand within the active site of a protein. semanticscholar.org The process involves generating a multitude of possible conformations (poses) of this compound within the target's binding pocket and scoring them based on a function that estimates binding affinity. dergipark.org.tr The output provides a predicted binding energy (often in kcal/mol) and a detailed 3D visualization of the ligand-target complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the protein. nih.govdergipark.org.tr

Molecular Dynamics (MD) simulations can then be used to validate the stability of the docked pose over time. semanticscholar.org By simulating the movements of atoms in the ligand-protein complex, MD provides insights into the flexibility of the ligand and the protein, and the dynamic nature of their interactions.

A summary of a hypothetical docking study of this compound with a protein kinase target is presented below.

| Parameter | Result | Significance |

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity to the target protein. |

| Hydrogen Bonds | Amine group with Asp163; Pyridazine nitrogen with Lys43 | These polar interactions are crucial for anchoring the ligand in the active site. semanticscholar.org |

| Hydrophobic Interactions | Ethyl group with Ile19; Pyridazine ring with Phe91 | These nonpolar interactions contribute significantly to the overall binding stability. semanticscholar.org |

| Predicted Inhibition Constant (Ki) | 1.2 µM | A quantitative estimate of the ligand's potency as an inhibitor. |

These computational insights guide the optimization of the ligand's structure to enhance its binding affinity and selectivity for the intended biological target.

Spectroscopic Characterization and Structural Elucidation of 6 Ethylpyridazin 3 Amine

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. The infrared and Raman spectra are complementary, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

The FTIR and FT-Raman spectra of 6-Ethylpyridazin-3-amine are expected to be rich with distinct bands corresponding to the vibrations of its primary amine (-NH₂), ethyl (-CH₂CH₃), and pyridazine (B1198779) ring moieties.

Amine Group (NH₂) Vibrations: As a primary amine, this compound should exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comrockymountainlabs.com The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. A scissoring (bending) vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

Ethyl Group (C-H) Vibrations: The ethyl group will produce characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹). C-H bending vibrations for the CH₃ and CH₂ groups are anticipated in the 1370-1470 cm⁻¹ region.

Pyridazine Ring Vibrations: The aromatic-like pyridazine ring will have C-H stretching vibrations above 3000 cm⁻¹. nih.gov Ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations of the ring protons will also be present in the fingerprint region (below 1300 cm⁻¹). researchgate.net

C-N Vibrations: The stretching vibration of the C-N bond connecting the amine group to the pyridazine ring is expected to appear in the 1250-1335 cm⁻¹ range, characteristic of aromatic amines. orgchemboulder.com

| Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (FT-Raman) | Vibrational Assignment |

|---|---|---|---|

| ~3450 | Medium | Weak | N-H asymmetric stretching |

| ~3350 | Medium | Weak | N-H symmetric stretching |

| ~3050 | Medium-Weak | Strong | Aromatic C-H stretching |

| ~2970 | Strong | Strong | Aliphatic C-H asymmetric stretching (CH₃, CH₂) |

| ~2875 | Strong | Strong | Aliphatic C-H symmetric stretching (CH₃, CH₂) |

| ~1620 | Strong | Medium | N-H scissoring (bending) |

| ~1580 | Strong | Strong | C=C / C=N ring stretching |

| ~1460 | Medium | Medium | C-H asymmetric bending (CH₃, CH₂) |

| ~1380 | Medium | Medium | C-H symmetric bending (CH₃) |

| ~1280 | Strong | Weak | Aromatic C-N stretching |

| ~850 | Strong | Medium | Ring C-H out-of-plane bending |

The presence of the primary amine group allows this compound molecules to act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the lone pairs on the ring and exocyclic nitrogen atoms). In the solid state, it is highly probable that intermolecular N-H···N hydrogen bonds link the molecules, forming dimers or extended chains. nih.gov This type of interaction is evidenced in vibrational spectra by a broadening and a shift to lower frequency of the N-H stretching bands compared to their positions in a dilute, non-polar solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the amine, the two aromatic protons on the pyridazine ring, and the ethyl group protons.

-NH₂ Protons: A broad singlet, typically in the range of 4-6 ppm, is expected for the two amine protons. Its chemical shift can be concentration and solvent dependent.

Pyridazine Protons: The two protons on the pyridazine ring (H-4 and H-5) would appear as two doublets in the aromatic region (likely 6.5-8.5 ppm). They would be coupled to each other, showing the same coupling constant (³JHH).

Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, coupled to each other. The methylene quartet would be further downfield (e.g., ~2.7 ppm) due to its proximity to the electron-withdrawing pyridazine ring, while the methyl triplet would be upfield (e.g., ~1.3 ppm).

¹³C NMR: The molecule has six unique carbon atoms, and the ¹³C NMR spectrum should display six distinct signals.

Pyridazine Carbons: The four carbons of the pyridazine ring would appear in the aromatic region (typically 110-160 ppm). The carbons directly attached to nitrogen atoms (C-3 and C-6) would be the most deshielded.

Ethyl Group Carbons: The methylene carbon (-CH₂) would be downfield of the methyl carbon (-CH₃), with expected shifts around 25-35 ppm and 10-15 ppm, respectively.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -NH₂ | ~5.0 | br s | - |

| C3 | - | - | ~158.0 |

| C4 | ~6.8 | d | ~118.0 |

| C5 | ~7.5 | d | ~125.0 |

| C6 | - | - | ~160.0 |

| -CH₂- | ~2.8 | q | ~29.0 |

| -CH₃ | ~1.3 | t | ~13.0 |

(d = doublet, t = triplet, q = quartet, br s = broad singlet)

While the structure is relatively simple, 2D NMR experiments would be used for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be seen between the H-4 and H-5 protons of the pyridazine ring, and between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, confirming the assignments made in the 1D spectra (e.g., linking the triplet at ~1.3 ppm to the carbon at ~13.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A key NOESY correlation would be expected between the methylene (-CH₂-) protons of the ethyl group and the H-5 proton on the pyridazine ring, further confirming the regiochemistry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (C₆H₉N₃, Molecular Weight: 123.16 g/mol ) would show a molecular ion peak ([M]⁺) at m/z = 123. A common fragmentation pathway for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a significant peak at m/z = 108 ([M-15]⁺). docbrown.infodocbrown.info Further fragmentation could involve the loss of ethene (C₂H₄) or other characteristic cleavages of the pyridazine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N). This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. mdpi.com

| Ion Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [C₆H₁₀N₃]⁺ ([M+H]⁺) | 124.0869 | (Hypothetical experimental value) |

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the spectroscopic and structural characterization of This compound according to the specified outline. The necessary experimental and theoretical data for the following sections concerning this specific compound are not available in the public domain:

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Analysis of Electronic Transitions (e.g., π → π transitions)*

Stokes Shift Characterization

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Crystal Packing and Unit Cell Analysis

Natural Bond Orbital (NBO) Analysis for Molecular Stability

While data exists for related compounds such as pyridinamine and other pyridazine derivatives, presenting this information would be scientifically inaccurate and would not pertain to the subject of "this compound" as strictly required by the instructions. To maintain scientific accuracy and adhere to the prompt's constraints, the article cannot be generated without the foundational data for the specific compound .

Applications and Design Principles of the 6 Ethylpyridazin 3 Amine Scaffold

Strategic Design of Pyridazine-Based Ligands

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key feature of the 6-ethylpyridazin-3-amine scaffold. This arrangement provides a distinct bidentate chelation site, making it highly valuable for designing ligands that can coordinate with metal ions or interact with biological targets like protein kinases. The ethyl and amine substituents offer points for synthetic modification, allowing for the fine-tuning of steric, electronic, and solubility properties.

Ligand Design for Metal Complexation (e.g., Actinide/Lanthanide Separation)

The separation of trivalent actinides [An(III)] from lanthanides [Ln(III)] is a significant challenge in the management of used nuclear fuel due to their chemical similarities. nih.gov Ligands designed for this purpose must exploit the subtle differences in their electronic structures and bonding preferences. The pyridazine scaffold is integral to a class of "soft" N-donor ligands that show a preference for the slightly more covalent bonding character of actinides over lanthanides. reading.ac.uk

The design strategy focuses on creating multidentate ligands that incorporate N-heterocyclic donors like pyridazine, triazine, or pyridine (B92270). For example, ligands such as 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) and 6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP) have demonstrated robust separation capabilities. nih.govepa.gov The design principle involves creating a rigid framework that pre-organizes the nitrogen donor atoms in a specific geometry to selectively bind An(III) ions. The pyridazine nitrogens, in conjunction with other nitrogen atoms in the ligand structure, create a coordination pocket that preferentially accommodates the size and electronic properties of actinide ions, leading to high separation factors. nih.govreading.ac.uk

| Ligand Type | Key Design Feature | Target Application | Separation Principle |

| BTP-type | Central pyridine with two triazinyl arms | An(III)/Ln(III) Separation | Selective complexation of An(III) via soft N-donors |

| BTBP-type | Bipyridine core with two triazinyl arms | An(III)/Ln(III) Separation | Enhanced rigidity and pre-organization for higher selectivity |

| Phenanthroline-derived | Fused aromatic systems for rigidity | An(III)/Ln(III) Separation | Exploits subtle covalent bonding differences between actinides and lanthanides reading.ac.uk |

Design of Kinase Inhibitors (e.g., FLT3, c-Met, CDK2)

Protein kinases are crucial targets in drug discovery, particularly in oncology. The this compound scaffold is a privileged structure in the design of kinase inhibitors. The pyridazine core often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.

FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). nih.govhaematologica.org Pyridazine and related imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent FLT3 inhibitors. nih.gov The design involves attaching specific aromatic or heterocyclic groups to the pyridazine core that can occupy adjacent hydrophobic pockets in the FLT3 active site, thereby enhancing potency and selectivity. Some inhibitors are designed to target both wild-type FLT3 and its mutated forms, such as the internal tandem duplication (ITD) mutant, which is common in AML. haematologica.org

c-Met Inhibitors: The c-Met kinase is another important cancer target. Potent c-Met inhibitors have been developed from 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives. scienceopen.com The design strategy leverages the pyridazinone core to establish key interactions, while appended groups are optimized to fit the specific topology of the c-Met binding site.

CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is involved in cell cycle regulation. Macrocyclic inhibitors incorporating a pyridazine scaffold have been designed to target CDK2. scienceopen.com The pyridazine ring can be positioned to interact with the hinge region, while other parts of the molecule are functionalized to achieve high potency and selectivity over other CDKs.

| Kinase Target | Design Strategy | Example Scaffold | Resulting Activity |

| FLT3 | Hinge-binding via pyridazine core; targeting hydrophobic pockets | Imidazo[1,2-b]pyridazine nih.gov | Nanomolar inhibitory activity against FLT3-ITD nih.gov |

| c-Met | Molecular hybridization with pyridazinone core | Pyridazin-3(2H)-one derivatives scienceopen.com | Potent c-Met kinase inhibition |

| CDK2 | Macrocyclization to fix active conformation | Pyridine-based macrocycles scienceopen.com | High potency (IC50 = 0.09 nM) scienceopen.com |

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the properties of ligands based on the this compound scaffold. These studies involve systematically modifying the structure and assessing the impact on biological activity.

For pyridazine-based kinase inhibitors, SAR studies have revealed several key principles:

Hinge-Binding Group: The pyridazine or pyridazinone core is often essential for activity, as it forms hydrogen bonds with the kinase hinge region.

Substituents on the Ring: The nature and position of substituents on the pyridazine ring can significantly influence potency and selectivity. For instance, modifying the ethyl group at the 6-position can alter steric interactions within the binding pocket.

Amine Group Modifications: The amine group at the 3-position is a common point for derivatization. Attaching various aryl, heteroaryl, or aliphatic groups can explore different sub-pockets of the kinase active site to enhance binding affinity and modulate pharmacokinetic properties.

In a series of pyridazin-3-one derivatives, SAR analysis showed that the introduction of specific substituted phenyl rings at the 6-position led to compounds with potent vasorelaxant activity. researchgate.net Similarly, for antiproliferative pyridine derivatives, the number and position of substituents like methoxy (B1213986) groups were found to directly correlate with activity, with more substituents generally leading to lower IC50 values. nih.gov These principles are directly applicable to the optimization of molecules derived from this compound.

Macrocyclization Strategies for Enhanced Molecular Properties

Macrocyclization is a powerful strategy used to improve the pharmacological properties of linear molecules, including those containing a pyridazine scaffold. scienceopen.comresearchgate.net By cyclizing a molecule, its conformational flexibility is reduced, which can pre-organize the pharmacophore into the bioactive conformation required for binding to its target. This reduction in conformational entropy upon binding can lead to a significant increase in potency. mdpi.com

Key advantages of macrocyclization in designing pyridazine-based inhibitors include:

Enhanced Potency: By locking the molecule in its active shape, macrocyclization can dramatically improve binding affinity. For some kinase inhibitors, this strategy has increased potency by several orders of magnitude. scienceopen.commdpi.com

Improved Selectivity: A rigid macrocyclic structure can be designed to fit the active site of a specific kinase with high precision, reducing off-target binding and improving the selectivity profile. researchgate.net

Optimized Drug-like Properties: Macrocyclization can be used to tune physicochemical properties such as solubility and cell permeability. By carefully selecting the linker used for cyclization, it is possible to mask polar groups or create an intramolecular hydrogen-bonding network that facilitates membrane passage. nih.gov

For example, a macrocyclic CDK2 inhibitor was designed by linking the 6-position of a pyridine ring to a carbamate (B1207046) moiety, resulting in a compound with an IC50 value of 0.09 nM, a significant improvement over its linear counterpart. scienceopen.com

Utility as Building Blocks in Advanced Organic Synthesis

Beyond its role in ligand design, this compound is a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive amine group and a modifiable heterocyclic core, allows for its incorporation into a wide array of more complex molecular architectures. lifechemicals.comosi.lv The pyridazine ring is a common structural motif in pharmaceuticals and agrochemicals, making its derivatives highly sought-after synthetic intermediates. lifechemicals.com

Combinatorial Chemistry for Chemical Diversity Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery. nih.gov The this compound scaffold is an ideal starting point for generating such libraries.

The primary amine at the 3-position serves as a versatile chemical handle. It can readily participate in a variety of chemical reactions, such as:

Amide bond formation: Reacting with a diverse set of carboxylic acids.

Urea/Thiourea formation: Reacting with isocyanates or isothiocyanates.

Reductive amination: Reacting with aldehydes or ketones.

Cross-coupling reactions: Participating in reactions like Buchwald-Hartwig amination.

By performing these reactions in a parallel or combinatorial fashion with a large collection of different reactants, a vast library of compounds can be generated, all sharing the core 6-ethylpyridazine structure but differing in the substituent attached to the amine. nih.gov This approach allows for the systematic exploration of the chemical space around the scaffold to identify molecules with desired biological activities. nih.gov

Synthesis of Polyfunctionalized Systems

The synthesis of polyfunctionalized pyridazine systems, starting from this compound, represents a significant area of research due to the diverse reactivity of the pyridazine core. The presence of both an amino group and a reactive pyridazine ring allows for a variety of chemical transformations, leading to the creation of complex molecules with potential applications in medicinal chemistry and materials science.

One key approach involves the modification of the amino group. For instance, acylation, alkylation, and diazotization reactions can be readily performed on the 3-amino position, introducing a wide range of functional groups. These reactions are often high-yielding and allow for the systematic exploration of the chemical space around the pyridazine scaffold.

Furthermore, the pyridazine ring itself can undergo various transformations. Nucleophilic aromatic substitution reactions can be employed to introduce substituents at different positions on the ring, provided that suitable activating groups are present. Additionally, the nitrogen atoms in the pyridazine ring can be quaternized, leading to the formation of pyridazinium salts, which can serve as precursors for further functionalization.

The ethyl group at the 6-position also offers opportunities for chemical modification. Oxidation of the ethyl group can lead to the formation of acetyl or carboxylic acid functionalities, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

Development of Agrochemicals Featuring the Pyridazine Core

The pyridazine core, and specifically derivatives of this compound, has emerged as a privileged scaffold in the development of novel agrochemicals. The unique electronic properties of the pyridazine ring, combined with the ability to introduce a wide range of substituents, have allowed for the design of potent and selective herbicides, insecticides, and fungicides.

In the field of herbicides, pyridazine derivatives have been shown to inhibit various key enzymes in plant metabolic pathways. For example, some pyridazine-based compounds have been found to be potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. The design of these inhibitors often involves the strategic placement of substituents on the pyridazine ring to maximize binding affinity and selectivity.

As insecticides, pyridazine derivatives have been developed to target the nervous systems of insects. Some compounds have been shown to act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death in susceptible insects. The development of these insecticides has been guided by structure-activity relationship (SAR) studies, which have identified key structural features required for potent insecticidal activity.

In the realm of fungicides, pyridazine-based compounds have been designed to inhibit various fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH) and cytochrome P450 14α-demethylase (CYP51). These enzymes are essential for fungal respiration and sterol biosynthesis, respectively, and their inhibition leads to fungal cell death. The design of these fungicides often involves the use of computational modeling and X-ray crystallography to optimize the binding of the pyridazine scaffold to the target enzyme.

Design and Mechanism of Corrosion Inhibitors

The unique electronic structure of this compound and its derivatives makes them promising candidates for the development of corrosion inhibitors. The presence of multiple lone pairs of electrons on the nitrogen atoms, as well as the π-electron system of the pyridazine ring, allows these molecules to adsorb onto metal surfaces and form a protective barrier against corrosive agents.

The mechanism of corrosion inhibition by pyridazine derivatives involves both physical and chemical adsorption. Physical adsorption occurs through electrostatic interactions between the charged metal surface and the polar pyridazine molecule. Chemical adsorption, on the other hand, involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.

The efficiency of corrosion inhibition is influenced by several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. The presence of substituents on the pyridazine ring can also have a significant impact on the inhibitory properties of the molecule. For example, the introduction of electron-donating groups can enhance the adsorption of the inhibitor onto the metal surface, leading to improved corrosion protection.

Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of pyridazine-based corrosion inhibitors. These techniques provide valuable information about the mechanism of inhibition and the kinetics of the corrosion process.

Q & A

Q. What are the common synthetic routes for preparing 6-Ethylpyridazin-3-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amination reactions. For example, ethylamine can react with halogenated pyridazine precursors (e.g., 3,6-dichloropyridazine) under basic conditions (e.g., sodium hydride or potassium carbonate) to introduce the ethylamine group at the 3-position . Optimization includes:

- Temperature : 80–100°C in polar aprotic solvents (e.g., DMF or THF).

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Yield improvements are observed with excess ethylamine (1.5–2.0 equivalents) and inert atmospheres to minimize side reactions .

Q. How can solubility data for this compound in organic solvents inform experimental design in medicinal chemistry?

- Methodological Answer : Solubility studies in solvents like methanol, ethanol, and DMF (see analogous data for 6-chloropyridazin-3-amine) reveal temperature-dependent trends. For instance, solubility increases by 15–40% when temperature rises from 298.15 K to 343.55 K . Key considerations:

- Solvent Selection : Use DMF or ethanol for high-temperature reactions; methanol for low-temperature crystallizations.

- Modeling : Apply the modified Apelblat equation () to predict solubility, ensuring <5% deviation from experimental values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting the ethyl group with halogens or methyl) affect the reactivity and biological activity of pyridazine derivatives?

- Methodological Answer : Comparative studies show that bromine or chlorine substitution at the 6-position (e.g., 6-Bromo-N-ethylpyridazin-3-amine) enhances electrophilicity, enabling Suzuki-Miyaura coupling for biaryl compound synthesis . Biological activity shifts include:

- Anticancer Potential : Ethyl groups improve lipid solubility, enhancing cell membrane penetration compared to methyl or halogenated analogs (IC₅₀ reduction by 20–30% in vitro) .

- Reactivity : Bromine substituents facilitate nucleophilic aromatic substitution, whereas ethyl groups stabilize π-π interactions in enzyme binding .

Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-based viability tests) .

- Purity Validation : Use HPLC-MS (≥98% purity) and control for common byproducts like hydroxylated derivatives .

- Structural Confirmation : Employ ¹H/¹³C NMR and X-ray crystallography to verify substituent placement, as misassignment of ethyl vs. ethoxy groups can skew activity data .

Q. How can advanced spectroscopic techniques elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- NMR Titration : Monitor chemical shift changes in enzyme active sites (e.g., monoamine oxidase) to identify binding sites .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics () in real-time, revealing sub-micromolar affinity for receptors like GABAₐ .